molecular formula C9H13NO B2833967 2-Methoxy-2-phenylethan-1-amine CAS No. 3490-79-7

2-Methoxy-2-phenylethan-1-amine

Cat. No.: B2833967
CAS No.: 3490-79-7
M. Wt: 151.209
InChI Key: SPEHWYVPDGLETG-UHFFFAOYSA-N
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Description

2-Methoxy-2-phenylethan-1-amine is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13NO/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9H,7,10H2,1H3 . This indicates the presence of 9 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom in the molecule.

Scientific Research Applications

Synthesis and Catalysis

A study has described a method for the high-yield preparation of various 2-(4-X-phenylene)amine-1,4-naphthoquinones from 2-methoxy-1,4-naphthoquinone. This method utilizes MgCl2 and p-toluenesulfonic acid as catalysts and has successfully synthesized electron donor and electron withdrawing aniline derivatives. Density Functional Theory (DFT) calculations were employed to investigate the effect of H+ and Mg2+ as catalysts in this process (Francisco et al., 2008).

Sensing Applications

A trifunctional aromatic building block containing 2-methoxy-phenylethan-1-amine was used for the synthesis of novel lanthanide 2D coordination polymers. These polymers demonstrated promising applications in sensing amines and small organic molecules through the fluorescence quenching effect. Such materials offer potential in detecting substances like p-phenylenediamine, benzidine, and acetone (Wang et al., 2018).

Lipase-Catalyzed Kinetic Resolution

2-Methoxy-2-phenylethan-1-amine has been applied in the field of lipase-catalyzed kinetic resolution. Specifically, its variant, ethyl methoxyacetate, was used as an acylation reagent for the aminolysis of 1-phenylethanamine, significantly enhancing the reaction rate. This method has been extended to other aminolysis reactions, showing promising improvements in the initial rates of aminolysis compared to butyrate, indicating its potential for preparative-scale synthesis of enantiopure amines (Cammenberg et al., 2006).

Vasorelaxant Effects

In pharmacology, derivatives of this compound, such as 1-nitro-2-phenylethane, have been studied for their vasorelaxant effects. The mechanism involves the stimulation of the soluble guanylate cyclase-cGMP pathway, indicating a potential therapeutic application in managing cardiovascular conditions (Brito et al., 2013).

Corrosion Inhibition

Compounds derived from this compound have been investigated as corrosion inhibitors. Schiff bases like benzylidene-(2-methoxy-phenyl)-amine have shown significant inhibition effects on the corrosion of aluminum in acidic environments. The study contributes to the development of effective corrosion inhibitors in industrial applications (Ashassi-Sorkhabi et al., 2006).

Safety and Hazards

The compound is classified as a skin irritant and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-methoxy-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9H,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEHWYVPDGLETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3490-79-7
Record name 2-methoxy-2-phenylethan-1-amine
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